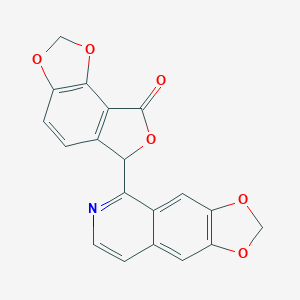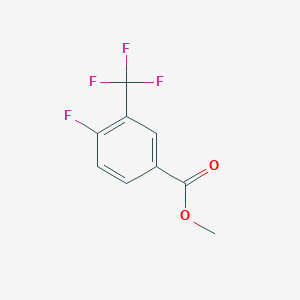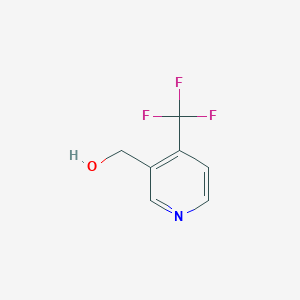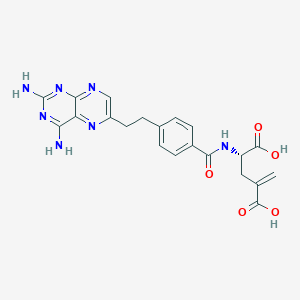
L-Mdam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Mdam is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of the well-known MDMA (3,4-methylenedioxymethamphetamine), which is a psychoactive drug. However, L-Mdam has been modified to remove the psychoactive effects and focus on its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of L-Mdam is not yet fully understood. However, it is thought to act on the serotonergic system, which is involved in regulating mood, appetite, and sleep. L-Mdam may also have an effect on the dopaminergic and noradrenergic systems, which are involved in reward and motivation.
Biochemical and Physiological Effects:
L-Mdam has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It also has antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-Mdam in lab experiments is its unique properties, which make it a useful tool for investigating the serotonergic system. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural systems.
Orientations Futures
There are several future directions for research on L-Mdam. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of L-Mdam and its effects on the brain. Finally, more research is needed to investigate the safety and efficacy of L-Mdam in humans.
Méthodes De Synthèse
The synthesis of L-Mdam involves several steps, including the reduction of MDMA to MDA (3,4-methylenedioxyamphetamine) and subsequent substitution of the amine group with a methyl group. This results in the formation of L-Mdam, which is a white crystalline powder.
Applications De Recherche Scientifique
L-Mdam has been used in several scientific studies to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, L-Mdam has been investigated for its potential to treat depression and anxiety disorders.
Propriétés
Numéro CAS |
176857-41-3 |
|---|---|
Nom du produit |
L-Mdam |
Formule moléculaire |
C21H21N7O5 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 |
Clé InChI |
QCLDSHDOWCMFBV-AWEZNQCLSA-N |
SMILES isomérique |
C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
SMILES canonique |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Synonymes |
gamma-methylene-10-deazaaminopterin MDAM-mGlu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)
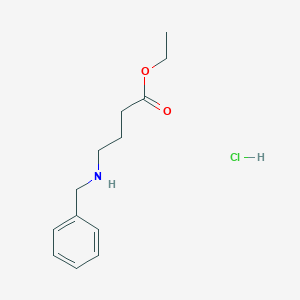
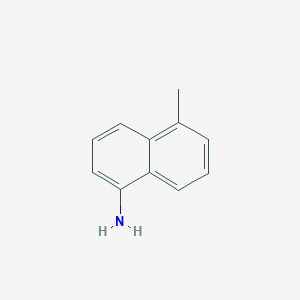
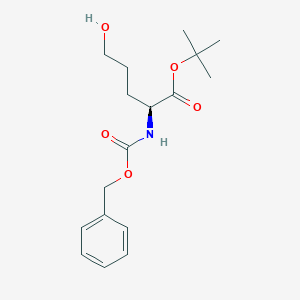
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
